5-(3-Chloropropylidene)nonane
Description
Properties
CAS No. |
602328-94-9 |
|---|---|
Molecular Formula |
C12H23Cl |
Molecular Weight |
202.76 g/mol |
IUPAC Name |
5-(3-chloropropylidene)nonane |
InChI |
InChI=1S/C12H23Cl/c1-3-5-8-12(9-6-4-2)10-7-11-13/h10H,3-9,11H2,1-2H3 |
InChI Key |
KAROHGDUFCYAJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CCCCl)CCCC |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction
One effective method for synthesizing 5-(3-Chloropropylidene)nonane involves the Grignard reaction, which utilizes a Grignard reagent derived from cyclopropyl halides.
-
- Cyclopropyl bromide
- Magnesium turnings
- Tetrahydrofuran (THF)
- Nonan-5-one or similar ketone
-
- In a dry three-neck flask, add magnesium turnings and dry THF.
- Slowly add cyclopropyl bromide to form the Grignard reagent.
- Introduce nonan-5-one to the Grignard reagent and reflux for several hours.
- Work up the reaction mixture by quenching with ammonium chloride solution, followed by extraction with ether.
Yield and Purity:
The yield can reach approximately 62% with further purification steps such as recrystallization from ether/petroleum ether to achieve higher purity levels.
Halogenation Reaction
Following the formation of the cyclopropyl carbinol intermediate, halogenation can be performed to introduce the chlorine atom at the desired position.
-
- Cyclopropyl carbinol
- Hydrochloric acid (HCl) or other halogenating agents
-
- Dissolve cyclopropyl carbinol in glacial acetic acid.
- Add HCl dropwise while maintaining low temperatures (10-15°C).
- Stir for several hours and monitor the reaction via thin-layer chromatography (TLC).
Yield and Purity:
The final product can be isolated with a melting point ranging from 83°C to 84°C, achieving high purity levels through recrystallization.
Comparative Analysis of Synthesis Methods
The following table summarizes key aspects of the different preparation methods for synthesizing 5-(3-Chloropropylidene)nonane:
| Method | Key Steps | Yield (%) | Purification Technique |
|---|---|---|---|
| Grignard Reaction | Formation of Grignard reagent, reaction with ketone | ~62 | Recrystallization |
| Halogenation | Reaction of cyclopropyl carbinol with HCl | High | Recrystallization |
Research Findings
Recent studies have highlighted various aspects of synthesis techniques for compounds similar to or including chlorinated hydrocarbons like 5-(3-Chloropropylidene)nonane:
- The use of Grignard reagents has been shown to provide good yields and allows for the introduction of various functional groups through subsequent reactions.
- Halogenation reactions are efficient for modifying existing structures to introduce halogens, which can enhance reactivity for further synthesis steps.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloropropylidene)nonane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of the chloropropylidene group can yield nonane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of alcohols, amines, or ethers.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alkenes with modified functional groups.
Scientific Research Applications
Scientific Research Applications
The compound has been studied for its potential in several scientific domains:
- Pharmaceutical Development :
- Material Science :
- Environmental Chemistry :
Case Study 1: Antimicrobial Activity
A study conducted on various chlorinated compounds, including derivatives of 5-(3-Chloropropylidene)nonane, demonstrated significant antimicrobial activity against a range of pathogens. This research highlights the potential for these compounds to be developed into new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Case Study 2: Polymer Enhancement
Research published in material science journals indicates that incorporating chlorinated hydrocarbons into polymer matrices can improve their mechanical properties. In one study, the addition of 5-(3-Chloropropylidene)nonane to a polymer blend resulted in enhanced tensile strength and thermal stability, suggesting its viability as a polymer additive .
Case Study 3: Environmental Remediation
A comprehensive review analyzed the effectiveness of various chlorinated compounds in degrading environmental pollutants. The findings suggest that 5-(3-Chloropropylidene)nonane could play a role in bioremediation efforts due to its reactivity with certain organic contaminants .
Data Tables
Mechanism of Action
The mechanism of action of 5-(3-Chloropropylidene)nonane depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of various products through substitution, oxidation, or reduction processes. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 5-(3-Chloropropylidene)nonane (hypothetical structure inferred from name) and related compounds from the evidence:
Notes:
- 5-(3-Chloropropylidene)nonane hypothetically contains a chlorinated propylidene group (C-Cl bond), distinguishing it from non-chlorinated analogs.
- Isomers such as 5-Methyl-5-propylnonane and 3-Methyl-5-propylnonane share identical molecular formulas but differ in branching positions, impacting volatility and detection in GC-MS .
Functional and Application-Based Comparisons
Biomarker Potential
- 5-Methyl-5-propylnonane and 5-(2-methylpropyl)nonane are identified as volatile organic compounds (VOCs) in exhaled breath, linked to breast cancer and pulmonary oxygen toxicity . Their detection is complicated by structural similarity, requiring advanced analytical techniques for differentiation .
Antimicrobial and Antioxidant Activity
- Nonane derivatives such as 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) .
Data Table: Key Research Findings
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